Chloro(dimethyl)phenylsilane

Catalog No.
S572987
CAS No.
768-33-2
M.F
C8H11ClSi
M. Wt
170.71 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(dimethyl)phenylsilane

CAS Number

768-33-2

Product Name

Chloro(dimethyl)phenylsilane

IUPAC Name

chloro-dimethyl-phenylsilane

Molecular Formula

C8H11ClSi

Molecular Weight

170.71 g/mol

InChI

InChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

KWYZNESIGBQHJK-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CC=C1)Cl

Synonyms

CDMPS, chlorodimethylphenylsilane, phenyldimethylchlorosilane

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)Cl

Origin and Significance:

Chloro(dimethyl)phenylsilane is a synthetic organosilicon compound. It is not found naturally and is primarily used as a starting material for the synthesis of other organosilicon compounds with various applications in scientific research. These applications include the production of:

  • Silicone polymers [].
  • Functionalized organosilanes for surface modification [].
  • Precursors for silicon-based photoresists in microelectronics fabrication [].

Molecular Structure Analysis:

The molecule consists of a central silicon (Si) atom bonded to a chlorine (Cl) atom, two methyl (CH₃) groups, and a phenyl (C₆H₅) group []. The silicon atom forms four single bonds with a tetrahedral geometry. The key features of the structure include:

  • Polar Si-Cl bond, making the molecule susceptible to nucleophilic attack.
  • Hydrophobic organic groups (methyl and phenyl), influencing solubility and reactivity.
  • Aromatic character of the phenyl ring, potentially impacting electronic properties.

Chemical Reactions Analysis

Synthesis:

There are various methods for synthesizing chloro(dimethyl)phenylsilane. A common approach involves the reaction of dichlorodimethylsilane with phenyllithium:

(CH₃)₂SiCl₂ + 2LiC₆H₅ → (CH₃)₂(C₆H₅)SiCl + 2LiCl [].

Decomposition:

Chloro(dimethyl)phenylsilane can undergo hydrolysis in the presence of moisture to form hydrochloric acid and organosilanol derivatives [].

(CH₃)₂(C₆H₅)SiCl + H₂O → (CH₃)₂(C₆H₅)SiOH + HCl

Other Reactions:

DMPSCl can participate in various reactions due to the reactive Si-Cl bond. These include:

  • Nucleophilic substitution reactions with appropriate nucleophiles to introduce new functionalities [].
  • Coupling reactions with other organosilicon compounds to form complex molecules [].
Note

Specific reaction conditions and detailed mechanisms for these reactions will vary depending on the desired outcome.


Physical And Chemical Properties Analysis

  • Melting point: No data readily available [].
  • Boiling point: Around 220 °C [].
  • Solubility: Soluble in organic solvents like toluene and dichloromethane [].
  • Stability: Moisture sensitive and can decompose upon exposure to water [].

Safety and Hazards

Chloro(dimethyl)phenylsilane is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is classified as a hazardous material and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

  • Flammability: Flash point around 60 °C [].
  • Toxicity: Data on specific toxicity is limited, but it is recommended to handle with caution due to its potential irritant properties [].

Synthesis of Organosilicon Compounds

Chloro(dimethyl)phenylsilane acts as a versatile precursor for the synthesis of diverse organosilicon compounds. The silicon-chlorine bond readily undergoes reactions with various nucleophiles, enabling the introduction of different functional groups onto the silicon atom. This allows researchers to create a wide range of organosilicon molecules with tailored properties for specific applications [].

Here are some examples of its use in synthesis:

  • Preparation of silylated polymers: DMPSCl can be used to introduce silicon functionalities into polymer backbones, leading to materials with improved thermal stability, electrical conductivity, and flame retardancy [].
  • Synthesis of silicone elastomers: Through hydrosilylation reactions, DMPSCl participates in the formation of silicone elastomers, which are widely used in various applications due to their flexibility, heat resistance, and electrical insulating properties [].

Coupling Agent in Organic Synthesis

DMPSCl can serve as a coupling agent in organic synthesis, facilitating the formation of carbon-carbon bonds between different organic molecules. The silicon atom acts as a Lewis acid, activating the electrophilic character of the adjacent carbon atom, thus promoting nucleophilic attack by another organic molecule []. This approach proves valuable in the construction of complex organic molecules, particularly those with hindered functional groups.

Precursor for Silicon-Based Materials

Due to the presence of both organic and inorganic components, DMPSCl serves as a valuable precursor for the development of novel silicon-based materials. Researchers can utilize it to create materials with unique combinations of properties, such as:

  • Organic-inorganic hybrid materials: Combining the organic moieties of DMPSCl with inorganic materials like metal oxides or ceramics leads to hybrid materials with enhanced mechanical strength, thermal stability, and optical properties [].
  • Silicon-based coatings: DMPSCl can be employed as a precursor for the deposition of silicon-based coatings on various substrates, offering improved scratch resistance, water repellency, and adhesion properties.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.72 mmHg

Pictograms

Corrosive

Other CAS

768-33-2

Wikipedia

Chlorodimethylphenylsilane

General Manufacturing Information

Benzene, (chlorodimethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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